Tetradecyl dimethylcarbamodithioate
Description
Dithiocarbamates are known for their chelating, pesticidal, and surfactant properties. While the evidence lacks direct data on this compound, comparisons can be drawn to structurally related molecules with tetradecyl chains and distinct functional groups, such as esters, quaternary ammonium salts, and phosphonium compounds.
Properties
CAS No. |
6313-72-0 |
|---|---|
Molecular Formula |
C17H35NS2 |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
tetradecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |
InChI Key |
PIMMKCQTAHLJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
Tetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: The compound has antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tetradecyl dimethylcarbamodithioate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s surfactant properties allow it to adsorb onto surfaces, providing a protective layer that prevents corrosion. The molecular targets include microbial cell membranes and metal surfaces .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Tetradecyl Tetradecanoate
- Structure: Ester group (-COO-) linking two tetradecyl chains.
- Properties: Found in Euglossa imperialis male bees, with high abundance (87%) in blends .
- Applications: Likely serves as a pheromone or signaling molecule in insects.
- Key Differences:
- Functional Group: Ester vs. dithiocarbamate. Esters are less reactive than dithiocarbamates, which can bind metals.
- Polarity: Esters are moderately polar, while dithiocarbamates exhibit higher polarity due to sulfur and nitrogen atoms.
2.2. Trihexyl(tetradecyl)phosphonium Chloride
- Structure: Phosphonium cation with tetradecyl and trihexyl chains.
- Properties: Used in cesium ion adsorption due to its ionic nature and large hydrophobic surface .
- Applications: Heavy metal remediation.
- Key Differences: Charge: Phosphonium salts are cationic, whereas dithiocarbamates are typically anionic or neutral. Solubility: Phosphonium compounds are more lipophilic, favoring non-aqueous environments.
2.3. Methyl Tetradecanoate
- Structure: Methyl ester of tetradecanoic acid.
- Properties: Reported in chemical reference tables with CAS 124-10-7 .
- Applications: Used in cosmetics and lubricants.
- Key Differences:
- Chain Length: Shorter methyl group vs. tetradecyl chain in carbamodithioate.
- Reactivity: Esters hydrolyze more readily than dithiocarbamates under acidic/basic conditions.
2.4. Tetradecyl Dimethyl Benzyl Ammonium Chloride (Myristalkonium Chloride)
- Structure: Quaternary ammonium salt with tetradecyl and benzyl groups.
- Properties: Antimicrobial surfactant used in disinfectants .
- Applications: Healthcare and industrial cleaning.
- Key Differences:
- Functional Group: Quaternary ammonium vs. dithiocarbamate.
- Mechanism: Ammonium compounds disrupt microbial membranes, while dithiocarbamates inhibit enzymes via metal chelation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Functional Group Impact: Dithiocarbamates (vs. esters or ammonium salts) likely exhibit stronger metal-binding capacity, making them suitable for agricultural or environmental applications .
- Thermal Stability: Phosphonium and ammonium salts are stable at high temperatures, whereas dithiocarbamates may degrade under similar conditions due to sulfur bonds .
Biological Activity
Tetradecyl dimethylcarbamodithioate is a compound belonging to the class of dithiocarbamates, which are known for their diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in agriculture and medicine.
Chemical Structure and Properties
This compound features a tetradecyl chain that contributes to its lipophilicity, enhancing its ability to interact with biological membranes. The dithiocarbamate moiety is characterized by the presence of sulfur atoms, which are crucial for its biological activity.
Antimicrobial Activity
Dithiocarbamates, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.
- Bacterial Inhibition : this compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies using disc diffusion methods demonstrated that the compound could inhibit bacterial growth at certain concentrations, comparable to standard antibiotics .
- Fungal Activity : The compound also exhibits antifungal properties. Studies have indicated that it can inhibit the growth of fungi such as Aspergillus niger and Candida albicans, making it a candidate for agricultural fungicides .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve exposure of various cell lines to the compound, followed by assessment of cell viability.
- Cell Viability : Research indicates that at lower concentrations, this compound does not significantly affect cell viability in human cell lines. However, at higher concentrations, it exhibits cytotoxic effects, suggesting a dose-dependent relationship .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death in microbial species.
- Enzyme Inhibition : Dithiocarbamates can inhibit various enzymes involved in microbial metabolism, further contributing to their antimicrobial effects .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in various fields:
- Agricultural Applications : Its effectiveness as a biocide makes it suitable for use in agriculture to control pests and diseases in crops. Field trials have shown promising results in reducing fungal infections in plants .
- Medical Applications : The compound's antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents. Ongoing research aims to explore its efficacy in clinical settings against resistant strains of bacteria .
Comparative Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
